N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFAYXJGKFLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways. In anticancer research, it induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole-Cyclohexanecarboxamide Derivatives
*Estimated based on structural similarity.
- Substituent Impact: Electron-Withdrawing Groups (EWGs): The nitro group in 's compound enhances antimicrobial activity, likely due to increased electrophilicity and conjugation with the thiazole ring . Thiourea vs. Carboxamide Linkers: Thiourea derivatives (e.g., H2L1 in ) exhibit metal-binding capabilities via S-donor atoms, whereas carboxamide-linked compounds prioritize hydrogen-bonding interactions .
Physicochemical Properties
- LogP and Solubility : The target compound’s higher LogP (~3.5) compared to dihydrothiazole derivatives (LogP 2.06) indicates greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Molecular Interactions and Crystal Packing
- Hydrogen Bonding Networks : highlights N–H⋯S and N–H⋯O interactions that stabilize dimeric structures in thiourea derivatives. In contrast, the target compound’s carboxamide group may favor N–H⋯N/O interactions with biological targets .
- π-Stacking : The phenyl group in the target compound could engage in π-π interactions with aromatic residues in enzymes, similar to the naphthalene derivative in .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s thiourea derivatives, involving cyclohexanecarbonyl chloride and substituted thiazole amines .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves copper-catalyzed alkylation of cyclohexanecarboxylic acid derivatives with halogenated thiazole precursors. Key parameters include:
- Solvent selection : Dioxane or chloroform improves solubility of intermediates .
- Catalyst optimization : Copper(I) iodide (10 mol%) enhances coupling efficiency, achieving yields of 60-70% .
- Stoichiometry : A 1:2 molar ratio of cyclohexanecarboxylic acid to alkyl halide minimizes side reactions .
- Purification : Column chromatography (hexane → 20% ethyl acetate/hexane gradient) isolates the product with >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Confirms cyclohexane carboxamide integration (e.g., δ ~2.04 ppm for cyclohexane protons) and thiazole substituents (δ ~6.8-7.5 ppm for aromatic protons) .
- FT-IR : Peaks at ~1635 cm⁻¹ (amide C=O stretch) and ~1553 cm⁻¹ (thiazole C=N) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225.3 [M⁺]) confirm molecular weight .
Q. How is the compound’s solubility profile determined, and what solvent systems are optimal for in vitro assays?
- Methodological Answer :
- Solubility screening : Use DMSO for stock solutions (50 mM) due to low aqueous solubility. Dilute in PBS or cell culture media (final DMSO ≤0.1%) to avoid cytotoxicity .
- LogP determination : Reverse-phase HPLC predicts a logP of ~2.8, indicating moderate lipophilicity suitable for membrane permeability assays .
Advanced Research Questions
Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data?
- Methodological Answer :
- Conformational analysis : X-ray crystallography (e.g., planar thiazole-carboxamide alignment) identifies non-covalent interactions (N—H⋯O hydrogen bonds) missed in docking .
- Mutagenesis studies : Replace key residues (e.g., Ser/Thr in kinase targets) to validate binding site requirements .
- Free-energy calculations : MM-GBSA refines docking scores by incorporating solvation effects, reducing RMSD discrepancies .
Q. How does methyl substitution at the thiazole 5-position influence structure-activity relationships (SAR) in anticancer assays?
- Methodological Answer :
- Comparative SAR : Methyl groups enhance metabolic stability (t1/2 increased by ~40% vs. unsubstituted analogs) and improve IC50 values (e.g., 2.1 µM vs. 8.7 µM in breast cancer cell lines) .
- Crystallographic data : Methyl substitution induces a 15° torsion angle shift in the thiazole ring, optimizing hydrophobic interactions with kinase ATP pockets .
Q. What in vitro models are appropriate for evaluating target engagement and off-target effects?
- Methodological Answer :
- Kinase profiling : Use Eurofins’ KinaseProfiler™ to assess selectivity across 300+ kinases.
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts (ΔTm ≥ 3°C indicates binding) .
- Off-target screening : RNA-seq identifies differential gene expression (e.g., apoptosis pathways) in treated vs. untreated cells .
Q. How can reaction mechanisms for thiazole ring formation be validated under varying catalytic conditions?
- Methodological Answer :
- Isotopic labeling : 13C-labeled thiourea precursors track carbon incorporation into the thiazole ring via LC-MS .
- Kinetic studies : Pseudo-first-order rate constants (kobs) confirm phosphorus pentasulfide accelerates cyclization by 3-fold vs. thermal methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
